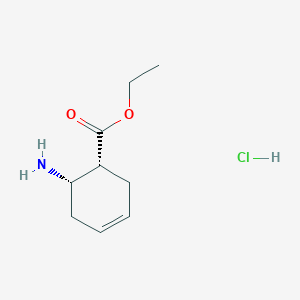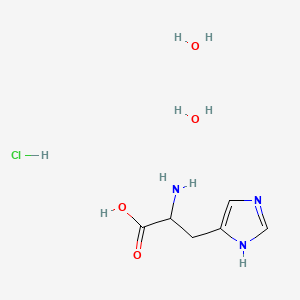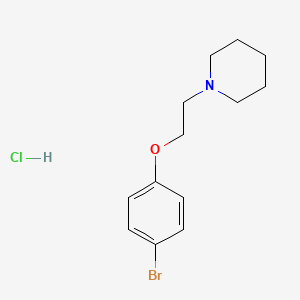
2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine
Descripción general
Descripción
2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine, commonly referred to as 4-Methyl-2-phenyl-piperidine, is an organic compound that belongs to the class of piperidines. It is a colorless liquid with a characteristic odor and is used in the synthesis of a wide range of compounds. It has a broad range of applications in research and industry. It has been used in the synthesis of drugs, pesticides, and other compounds. It is also used as a precursor in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes.
Aplicaciones Científicas De Investigación
Modulatory Effects in Plant Development and Ripening Processes
Polyamines, similar in structure to 2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine, play a crucial role in the growth and development of plants, particularly in fruits. They regulate development, ripening, and senescence processes by affecting ethylene production and quality attributes, thereby extending the shelf life of fruits. Research suggests that polyamines, by reducing respiration rates and ethylene release, enhance firmness and overall fruit quality. Biotechnological approaches have explored the enhancement of polyamine biosynthesis in fruits to improve shelf life and quality, highlighting the environmental and biodegradable nature of these compounds (Sharma et al., 2017).
Role in Enhancing Postharvest Quality of Fruits and Vegetables
1-Methylcyclopropene (1-MCP), a compound with structural similarities to 2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine, has been widely researched for its potential to maintain the postharvest quality of fruits and vegetables. 1-MCP works by inhibiting ethylene perception, thereby slowing down the ripening and senescence processes in various fruits and vegetables. Its application has shown promise in extending the shelf life and preserving the quality of produce, making it a valuable tool in the postharvest management of agricultural goods (Watkins, 2006).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-methylpiperidin-1-yl)-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-7-9-16(10-8-12)14(11-15)13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTFEFRXFNJBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-4-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1644830.png)


![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1644845.png)




![(Z)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate](/img/structure/B1644868.png)
![7-Iodoimidazo[5,1-B]thiazole](/img/structure/B1644869.png)



